molecular formula C12H13ClN2O2 B2833170 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole CAS No. 1260676-35-4

1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole

Cat. No. B2833170
M. Wt: 252.7
InChI Key: SDRMAKRMHGNBPG-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound and the hazards associated with it. This information can often be found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This involves speculating on potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be developed.


properties

IUPAC Name

1-(chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-16-9-3-4-12(17-2)10(5-9)11-6-15(7-13)8-14-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRMAKRMHGNBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN(C=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53415927

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